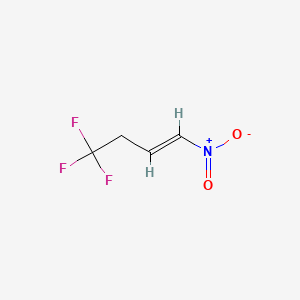
4,4,4-Trifluoro-1-nitrobut-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-nitrobut-1-ene is an organic compound with the molecular formula C4H4F3NO2 It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-nitrobut-1-ene typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ones with nitroalkanes under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-1-nitrobut-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethylamines.
Substitution: Formation of various substituted butenes depending on the nucleophile used
科学研究应用
4,4,4-Trifluoro-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
作用机制
The mechanism of action of 4,4,4-Trifluoro-1-nitrobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .
相似化合物的比较
Similar Compounds
- 4,4,4-Trifluorobut-2-yn-1-one
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-1-nitrobut-1-ene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in various fields .
属性
分子式 |
C4H4F3NO2 |
|---|---|
分子量 |
155.08 g/mol |
IUPAC 名称 |
(E)-4,4,4-trifluoro-1-nitrobut-1-ene |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3-8(9)10/h1,3H,2H2/b3-1+ |
InChI 键 |
SFJHULYPXXWSQG-HNQUOIGGSA-N |
手性 SMILES |
C(/C=C/[N+](=O)[O-])C(F)(F)F |
规范 SMILES |
C(C=C[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
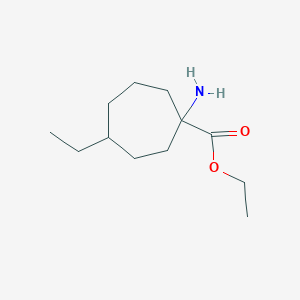
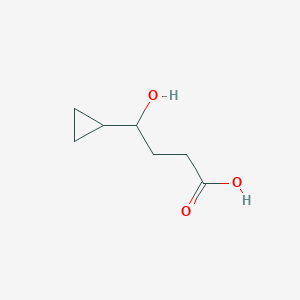
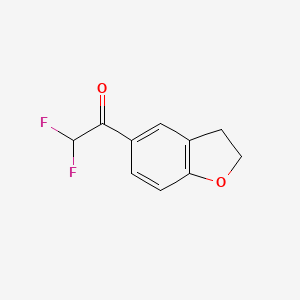
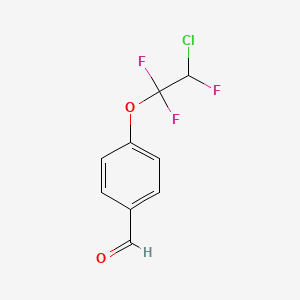

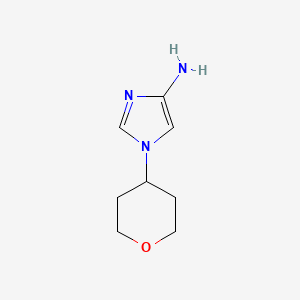
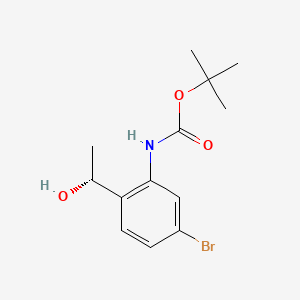
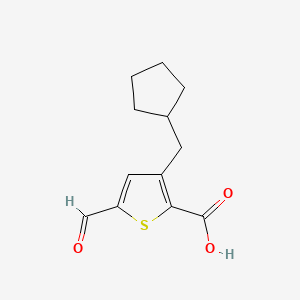
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)


